molecular formula C17H22N4O2S B2821315 5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005038-37-8

5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2821315
CAS RN: 1005038-37-8
M. Wt: 346.45
InChI Key: KNNOMGOJHQKQJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C23H26N4O2S. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, specific structural details for this compound are not available in the search results.

Scientific Research Applications

Antifungal Activity and Drug-Like Properties

A novel series of compounds including 5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for their antifungal activity. These compounds have shown potential against Candida albicans, outperforming miconazole in potency. The synthesized compounds exhibited good drug-like properties, including ADMET profiles, suggesting their potential as lead compounds for further optimization and development in antifungal therapies. Docking studies indicated a favorable binding mode within the active site of the fungal enzyme P450 cytochrome lanosterol 14 α-demethylase, supporting their mechanism of action (J. Sangshetti et al., 2014).

Pharmacological Profile

Another compound, YM348, was characterized for its high affinity for cloned human 5-HT(2C) receptors, suggesting a selective pharmacological profile. Although not directly related to the chemical structure , this highlights the importance of structural analogs in discovering new therapeutic agents with potent and selective receptor activities. The oral administration of YM348 in rats demonstrated significant physiological effects, indicating the potential for compounds with similar structures to be developed as novel therapeutic agents (Yasuharu Kimura et al., 2004).

Synthesis and Evaluation for HIV Inhibition

New triazolothiadiazole and triazolothiadiazine derivatives, including those related to the mentioned compound, were synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2. These compounds underwent docking studies to assess their interactions with the reverse transcriptase (RT) binding site of HIV-1, revealing some analogs with promising antiviral activity. This research underscores the potential of such compounds in the development of new HIV inhibitors (I. Khan et al., 2014).

Antitumor Activity

Derivatives of the chemical structure have been investigated for their antitumor and antimicrobial activities. The presence of specific functional groups has made these compounds valuable precursors for the formation of novel fused and spiro heterocycles. Some of these compounds demonstrated promising antitumor activities, indicating their potential for further evaluation as anticancer agents (Wael S. I. Abou-Elmagd et al., 2016).

properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-10-7-11(2)9-20(8-10)14(13-5-4-6-23-13)15-16(22)21-17(24-15)18-12(3)19-21/h4-6,10-11,14,22H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNOMGOJHQKQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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